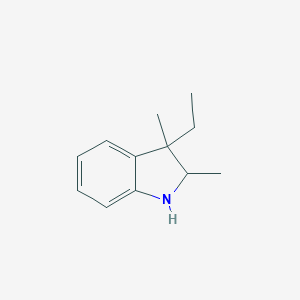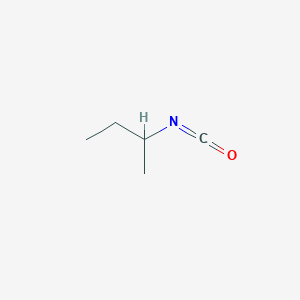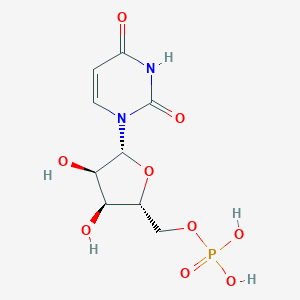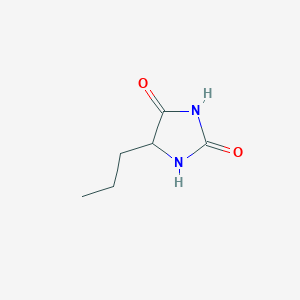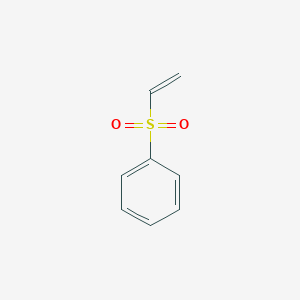
Phenylvinyl-sulfon
Übersicht
Beschreibung
(ETHENYLSULFONYL)BENZENE, also known as phenyl vinyl sulfone, is an organic compound with the molecular formula C8H8O2S. It consists of a benzene ring substituted with an ethenylsulfonyl group. This compound is known for its applications in organic synthesis and its role as a building block in various chemical reactions.
Wissenschaftliche Forschungsanwendungen
(ETHENYLSULFONYL)BENZENE hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Medizin: Es wird bei der Synthese von Pharmazeutika und Agrochemikalien eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von (ETHENYLSULFONYL)BENZENE beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen. Als Inhibitor von Cysteinproteasen bindet es beispielsweise an das aktive Zentrum des Enzyms und verhindert so dessen katalytische Aktivität. Diese Inhibition kann verschiedene biologische Pfade stören, was zu seinen antihelminthischen und antiprotozoalen Wirkungen führt .
Ähnliche Verbindungen:
Phenylvinylsulfoxid: Ähnliche Struktur, jedoch mit einer Sulfoxidgruppe anstelle einer Sulfon.
Phenylvinylsulfid: Enthält eine Sulfidgruppe anstelle einer Sulfon.
Benzolsulfonsäure: Enthält eine Sulfonsäuregruppe, die an den Benzolring gebunden ist.
Einzigartigkeit: (ETHENYLSULFONYL)BENZENE ist aufgrund seiner Ethenylsulfonylgruppe einzigartig, die im Vergleich zu anderen Benzolderivaten eine besondere Reaktivität und Eigenschaften verleiht. Seine Fähigkeit, an einer Vielzahl von chemischen Reaktionen teilzunehmen, und seine Anwendungen in verschiedenen Bereichen machen es zu einer wertvollen Verbindung sowohl in der Forschung als auch in der Industrie.
Wirkmechanismus
Target of Action
Phenyl vinyl sulfone primarily targets cysteine protease . Cysteine proteases are enzymes that play a crucial role in various biological processes, including protein degradation and regulation of cellular pathways.
Mode of Action
Phenyl vinyl sulfone interacts with its target through a process known as alkylation . The sulfone group in the compound makes the vinyl group electrophilic, allowing it to bind to the thiol of cysteine residues . This interaction results in the inhibition of the cysteine protease, thereby affecting the biological processes it regulates .
Pharmacokinetics
Its solubility in organic solvents suggests that it may have good bioavailability
Result of Action
The primary result of phenyl vinyl sulfone’s action is the inhibition of cysteine protease . This inhibition can lead to antihelminthic and antiprotozoal effects, as cysteine proteases are important for the life cycle of many parasites .
Action Environment
The action, efficacy, and stability of phenyl vinyl sulfone can be influenced by various environmental factors. For instance, the compound can be preferentially oxidized/reduced on electrode surfaces , suggesting that redox conditions may affect its activity. Additionally, the compound’s reactivity may be influenced by the presence of other chemical species in its environment
Safety and Hazards
Phenyl vinyl sulfone is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye damage, and may cause respiratory irritation . It is also a skin sensitizer . It is recommended to avoid inhalation, ingestion, and contact with skin and eyes .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Phenyl Vinyl Sulfone interacts with cysteine residues in proteins, acting as an irreversible inhibitor of cysteine proteases . This interaction involves the addition of the cysteinate residue of the active site at the double bond of Phenyl Vinyl Sulfone .
Cellular Effects
Phenyl Vinyl Sulfone has been shown to inhibit the invasion of human fibroblasts by certain parasites . It also exhibits effects on various types of cells and cellular processes, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Phenyl Vinyl Sulfone exerts its effects at the molecular level through binding interactions with biomolecules, specifically the thiol of cysteine residues . This leads to enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (ETHENYLSULFONYL)BENZENE can be synthesized through several methods. One common method involves the reaction of benzenethiol with 1,2-dibromoethane in the presence of sodium ethoxide in ethanol. The reaction mixture is stirred at reflux for several hours, followed by extraction and purification .
Industrial Production Methods: On an industrial scale, (ETHENYLSULFONYL)BENZENE is produced using similar synthetic routes but optimized for large-scale production. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Reaktionstypen: (ETHENYLSULFONYL)BENZENE unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Es kann oxidiert werden, um Sulfoxide und Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können es in das entsprechende Sulfid umwandeln.
Substitution: Es beteiligt sich an nukleophilen Substitutionsreaktionen, bei denen die Ethenylgruppe durch andere Nukleophile ersetzt werden kann.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Persäuren und Wasserstoffperoxid.
Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid und ähnliche verwendet.
Substitution: Nukleophile wie Amine und Thiole werden häufig in Substitutionsreaktionen eingesetzt.
Wichtigste gebildete Produkte:
Oxidation: Sulfoxide und Sulfone.
Reduktion: Phenylvinylsulfid.
Substitution: Verschiedene substituierte Benzolderivate, abhängig vom eingesetzten Nukleophil.
Vergleich Mit ähnlichen Verbindungen
Phenyl vinyl sulfoxide: Similar structure but with a sulfoxide group instead of a sulfone.
Phenyl vinyl sulfide: Contains a sulfide group instead of a sulfone.
Benzene sulfonic acid: Contains a sulfonic acid group attached to the benzene ring.
Uniqueness: (ETHENYLSULFONYL)BENZENE is unique due to its ethenylsulfonyl group, which imparts distinct reactivity and properties compared to other benzene derivatives. Its ability to participate in a variety of chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry.
Eigenschaften
IUPAC Name |
ethenylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S/c1-2-11(9,10)8-6-4-3-5-7-8/h2-7H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTPZISIAWDGFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50203903 | |
| Record name | Phenyl vinyl sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50203903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5535-48-8 | |
| Record name | Phenyl vinyl sulfone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5535-48-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenyl vinyl sulfone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005535488 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenyl vinyl sulfone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35394 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenyl vinyl sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50203903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenyl vinyl sulphone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.446 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYL VINYL SULFONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31973457VY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methylbenzo[cd]indole](/img/structure/B105486.png)

